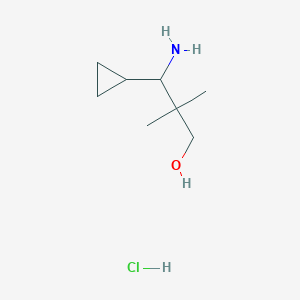
5-Chloro-3-nitro-1,6-naphthyridine
Übersicht
Beschreibung
5-Chloro-3-nitro-1,6-naphthyridine (5-CN-1,6-naphthyridine) is an organic compound belonging to the class of heterocyclic aromatic compounds. It is an aromatic heterocycle with a five-atom ring comprising of four carbon atoms and one nitrogen atom. It is a colorless crystalline solid and is insoluble in water. 5-CN-1,6-naphthyridine is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also used as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
5-Chloro-3-nitro-1,6-naphthyridine and its derivatives have been a focus in the field of chemical synthesis and reactivity. Research has explored various methods for aminating naphthyridines, leading to the formation of amino derivatives with potential applications in further chemical syntheses (Woźniak et al., 2010). Additionally, studies on the regioselectivity of SNH reactions of naphthyridines with chloromethyl phenyl sulfone have been reported, contributing to the understanding of nucleophilic substitution reactions in these compounds (Grzegożek et al., 1991).
Antibacterial Properties
Certain derivatives of 5-Chloro-3-nitro-1,6-naphthyridine have been studied for their antibacterial properties. For instance, the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which includes derivatives with chloro and cyano groups, has demonstrated potential in vitro antibacterial activity and efficacy in treating systemic infections (Matsumoto et al., 1984).
Topoisomerase-I Targeting Activity and Cytotoxicity
The modification of naphthyridine derivatives, such as by nitro and amino substitution in the D-ring, has shown significant impact on their topoisomerase-I targeting activity and cytotoxicity. These properties are crucial for the development of antitumor drugs. Research in this area has revealed that certain derivatives exhibit greater activity and cytotoxicity than known drugs like camptothecin (Singh et al., 2003).
Synthesis of Antimicrobial Agents
Further research into the synthesis of naphthyridine derivatives has led to the development of compounds with potential antimicrobial activities. Studies have focused on synthesizing various substituted naphthyridine carboxylic acids and evaluating their antibacterial properties (Suzuki et al., 1980).
Quantum-Chemical Studies
Quantum-chemical studies have been conducted to understand the regioselectivity in the reactions of 5-Chloro-3-nitro-1,6-naphthyridine derivatives. These studies provide insights into the geometries and heats of formation of intermediate compounds, aiding in the prediction of reaction outcomes (Grzegożek & Szpakiewicz, 2005).
Picric Acid Detection in Aqueous Media
1,8-Naphthyridine-based sensors, including derivatives of 5-Chloro-3-nitro-1,6-naphthyridine, have been utilized for the detection of nitroaromatic compounds like picric acid in aqueous media. This application is significant for environmental monitoring and safety (Chahal & Sankar, 2015).
Wirkmechanismus
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which 5-chloro-3-nitro-1,6-naphthyridine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
The differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
Eigenschaften
IUPAC Name |
5-chloro-3-nitro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)4-11-7(6)1-2-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUDDDQWNSCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-nitro-1,6-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)



amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)


![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)





